L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl-
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Overview
Description
L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl- is a complex peptide compound composed of the amino acids L-threonine, L-methionine, glycine, L-tryptophan, and L-cysteine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA.
Industrial Production Methods
Industrial production of such peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, microbial fermentation can be used to produce individual amino acids like L-threonine and L-methionine, which are then chemically synthesized into the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl- can undergo various chemical reactions, including:
Oxidation: The sulfur-containing methionine and cysteine residues can be oxidized to form sulfoxides and sulfones.
Reduction: Disulfide bonds between cysteine residues can be reduced to thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Methionine sulfoxide, cysteine sulfone.
Reduction: Free thiol groups from cysteine.
Substitution: Alkylated or acylated peptide derivatives.
Scientific Research Applications
L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl- has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industrial: Used in the production of specialized enzymes and biocatalysts.
Mechanism of Action
The mechanism of action of L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can influence various biochemical pathways, including those involved in metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- L-Threonine, L-methionylglycylglycyl-L-methionyl-L-asparaginyl-L-tryptophyl-L-arginyl-L-prolyl-L-isoleucyl-L-leucyl-L-threonyl-L-isoleucyl-L-isoleucyl-
- L-threo-4-methylsulfonylphenylserine
Uniqueness
L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl- is unique due to its specific sequence and the presence of sulfur-containing amino acids, which can form disulfide bonds, adding to its structural stability and functional diversity.
This detailed article provides a comprehensive overview of L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
570414-45-8 |
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Molecular Formula |
C25H36N6O7S2 |
Molecular Weight |
596.7 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C25H36N6O7S2/c1-13(32)21(25(37)38)31-24(36)19(12-39)30-23(35)18(9-14-10-27-17-6-4-3-5-15(14)17)29-20(33)11-28-22(34)16(26)7-8-40-2/h3-6,10,13,16,18-19,21,27,32,39H,7-9,11-12,26H2,1-2H3,(H,28,34)(H,29,33)(H,30,35)(H,31,36)(H,37,38)/t13-,16+,18+,19+,21+/m1/s1 |
InChI Key |
WWBPTRUSXLGJCE-OGVCVMLHSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)[C@H](CCSC)N)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)C(CCSC)N)O |
Origin of Product |
United States |
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